molecular formula C7H12O B3242432 {Spiro[2.3]hexan-1-yl}methanol CAS No. 1515534-09-4

{Spiro[2.3]hexan-1-yl}methanol

Cat. No.: B3242432
CAS No.: 1515534-09-4
M. Wt: 112.17
InChI Key: YYZPWAZTBRUHPX-UHFFFAOYSA-N
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Description

{Spiro[2.3]hexan-1-yl}methanol is a unique organic compound characterized by its spirocyclic structure. This compound consists of a hexane ring fused to a three-membered ring, with a methanol group attached to the spiro carbon. The molecular formula of this compound is C7H12O, and it has a molecular weight of 112.17 g/mol .

Safety and Hazards

The safety data sheet for a similar compound, [1-(aminomethyl)spiro[2.3]hexan-1-yl]methanol hydrochloride, indicates that it is a flammable liquid and vapor. It is harmful if swallowed or in contact with skin. It causes serious eye irritation and is toxic to aquatic life .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {Spiro[2.3]hexan-1-yl}methanol typically involves the formation of the spirocyclic structure followed by the introduction of the methanol group. One common method involves the cyclization of a suitable precursor, such as a cyclopropane derivative, under specific reaction conditions. For example, the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide yields a spirocyclopropane product . This method can be adapted to synthesize this compound by using appropriate starting materials and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, distillation, and crystallization to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

{Spiro[2.3]hexan-1-yl}methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The hydroxyl group in the methanol moiety makes it susceptible to oxidation, forming corresponding aldehydes or carboxylic acids under suitable conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include spirocyclic aldehydes, carboxylic acids, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

{Spiro[2.3]hexan-1-yl}methanol has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique spirocyclic structure makes it an interesting compound for studying ring strain and conformational analysis .

Mechanism of Action

The mechanism of action of {Spiro[2.3]hexan-1-yl}methanol involves its interaction with molecular targets through its hydroxyl group. This interaction can lead to various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Properties

IUPAC Name

spiro[2.3]hexan-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c8-5-6-4-7(6)2-1-3-7/h6,8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZPWAZTBRUHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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